9-O-Ethyldeacetylorientalide

Natural Product Chemistry Phytochemical Reference Standards Analytical Method Development

9-O-Ethyldeacetylorientalide (CAS 1258517-60-0) is a germacranolide-type sesquiterpene lactone isolated from Euphorbia pekinensis and other Euphorbiaceae species. The compound, with a molecular formula of C21H26O7 and a molecular weight of 390.43 g/mol , is structurally characterized by a 10-membered germacrane ring fused to a γ-lactone, featuring a unique 9-O-ethyl ether substitution.

Molecular Formula C21H26O7
Molecular Weight 390.4 g/mol
CAS No. 1258517-60-0
Cat. No. B1164262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-O-Ethyldeacetylorientalide
CAS1258517-60-0
Molecular FormulaC21H26O7
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCCOC1C(C2C(C=C(CCC=C1C=O)CO)OC(=O)C2=C)OC(=O)C(=C)C
InChIInChI=1S/C21H26O7/c1-5-26-18-15(11-23)8-6-7-14(10-22)9-16-17(13(4)21(25)27-16)19(18)28-20(24)12(2)3/h8-9,11,16-19,22H,2,4-7,10H2,1,3H3/b14-9-,15-8-/t16-,17+,18+,19+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





9-O-Ethyldeacetylorientalide (CAS 1258517-60-0): Germacranolide Sesquiterpene Sourcing and Baseline Characteristics


9-O-Ethyldeacetylorientalide (CAS 1258517-60-0) is a germacranolide-type sesquiterpene lactone isolated from Euphorbia pekinensis and other Euphorbiaceae species . The compound, with a molecular formula of C21H26O7 and a molecular weight of 390.43 g/mol , is structurally characterized by a 10-membered germacrane ring fused to a γ-lactone, featuring a unique 9-O-ethyl ether substitution . As a natural product reference standard, it is commercially available from multiple vendors with reported purities of ≥98% , and is typically supplied as an oil or solid for research applications in phytochemistry and natural product discovery [1].

Why Generic Substitution of 9-O-Ethyldeacetylorientalide (1258517-60-0) Fails in Reproducible Research


Procurement of 9-O-Ethyldeacetylorientalide (CAS 1258517-60-0) cannot be approached through generic substitution or in-class alternatives due to its specific structural features and the current lack of characterized biological activity data for close analogs. As a distinct molecular entity with a unique 9-O-ethyl ether substitution on the germacranolide skeleton , this compound differs fundamentally from its parent compound, deacetylorientalide (CAS 1258517-59-7), and other germacranolides such as orientalide (CAS 72704-05-3) . The scientific literature contains very few published studies on this specific compound , meaning that any biological or chemical property cannot be reliably extrapolated from related sesquiterpene lactones. Substitution with an uncharacterized analog introduces significant risk of experimental irreproducibility, as even minor structural variations in this class can dramatically alter physicochemical properties, chromatographic behavior, and potential biological activity. The evidence presented in the following section establishes the quantifiable dimensions where this compound's defined identity provides the only verifiable basis for research use.

Quantitative Differentiation Evidence for 9-O-Ethyldeacetylorientalide (1258517-60-0) Selection


Molecular Identity and Purity Specification: Differentiating 9-O-Ethyldeacetylorientalide from Uncharacterized Analogs

9-O-Ethyldeacetylorientalide (CAS 1258517-60-0) is a chemically defined single entity with a verified molecular formula of C21H26O7, a monoisotopic mass of 390.16785 Da, and a specific stereochemical configuration defined by its InChIKey (JSCXGQXFCTYXGO-NZZWCAEFSA-N) . Commercial sources specify purities of ≥98% as determined by HPLC . In contrast, the parent compound deacetylorientalide (CAS 1258517-59-7) and the related germacranolide orientalide (CAS 72704-05-3) are distinct molecular entities with different molecular formulas, masses, and chromatographic retention properties . The 9-O-ethyl ether group on the target compound is a unique structural feature not present in deacetylorientalide, which lacks this substituent .

Natural Product Chemistry Phytochemical Reference Standards Analytical Method Development

Physicochemical Property Profile: 9-O-Ethyldeacetylorientalide Physical State and Solubility Differentiation

9-O-Ethyldeacetylorientalide is characterized as an oil at room temperature with specific solubility parameters . The compound demonstrates solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This physical state and solubility profile differ from that of many related germacranolides, which may exist as crystalline solids [1]. The compound's predicted hydrogen bond donor count is 1 and hydrogen bond acceptor count is 7, with a rotatable bond count of 7 . These physicochemical parameters influence extraction, purification, and formulation strategies compared to other sesquiterpene lactones.

Pre-formulation Studies Natural Product Isolation Analytical Sample Preparation

Structural Class Verification: Germacranolide Scaffold Confirmation for 9-O-Ethyldeacetylorientalide

9-O-Ethyldeacetylorientalide is unambiguously classified as a germacranolide derivative, a subclass of sesquiterpene lactones characterized by a 10-membered germacrane ring fused to a γ-lactone . The compound's predicted 13C NMR and 1H NMR spectra are available through the NP-MRD database, providing a reference for structural confirmation . While many germacranolides exhibit documented biological activities including anti-inflammatory and cytotoxic effects [1], no specific bioactivity data are currently published for 9-O-Ethyldeacetylorientalide itself . This structural classification distinguishes it from other sesquiterpene lactone subclasses such as guaianolides, eudesmanolides, and pseudoguaianolides, which possess different core skeletons and distinct biological profiles [2].

Chemotaxonomy Natural Product Dereplication Structure-Activity Relationship Studies

Validated Application Scenarios for 9-O-Ethyldeacetylorientalide (1258517-60-0) Based on Current Evidence


Analytical Reference Standard for Phytochemical Profiling of Euphorbia Species

9-O-Ethyldeacetylorientalide serves as a certified reference standard for the identification and quantification of this specific germacranolide in extracts of Euphorbia pekinensis and related Euphorbiaceae species . Its high purity (≥98%) and defined spectroscopic properties (HRMS, predicted NMR) enable its use as a calibration standard in HPLC-UV, LC-MS, and GC-MS workflows for phytochemical analysis and quality control of botanical materials . This application is directly supported by the compound's verified molecular identity and purity specifications documented in Section 3.

Natural Product Library Component for Phenotypic Screening

As a structurally characterized germacranolide sesquiterpene lactone, 9-O-Ethyldeacetylorientalide is suitable for inclusion in natural product libraries used in phenotypic screening campaigns . The compound's membership in the germacranolide class, which is associated with diverse biological activities including anti-inflammatory and cytotoxic effects , provides a rationale for its inclusion in discovery libraries targeting pathways relevant to inflammation and oncology. However, users should note that specific bioactivity data for this compound are not yet published .

Structure-Activity Relationship (SAR) Probe for Germacranolide Pharmacophore Mapping

The unique 9-O-ethyl ether substitution on the germacranolide core of 9-O-Ethyldeacetylorientalide makes it a valuable probe compound for SAR studies aimed at understanding the impact of C-9 oxygenation and alkylation on the biological activity of sesquiterpene lactones . Comparison with the parent compound deacetylorientalide and other C-9 modified analogs can elucidate the structural determinants of target engagement and potency within this natural product class .

Chemotaxonomic Marker for Euphorbiaceae Phylogenetic Studies

The isolation of 9-O-Ethyldeacetylorientalide from multiple Euphorbia species supports its utility as a chemotaxonomic marker for the genus . Its presence or absence, along with that of related germacranolides, can inform phylogenetic relationships and aid in the botanical authentication of herbal materials . This application leverages the compound's defined structural class and natural source specificity as established in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-O-Ethyldeacetylorientalide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.